N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound featuring a cyclopropyl group, a nitro-substituted indane moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the indane core. The indane core can be synthesized through a Friedel-Crafts alkylation reaction, followed by nitration to introduce the nitro group. The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent. Finally, the methanesulfonamide group is attached through a sulfonamide formation reaction using methanesulfonyl chloride and an appropriate amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonamide group may mimic natural substrates of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-(2,4-difluoro-phenyl)-methanesulfonamide
- N-cyclopropyl-1-(4-chloro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
Uniqueness
N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropyl group and the indane moiety also contributes to its unique properties .
Properties
Molecular Formula |
C13H16N2O4S |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
N-cyclopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c16-15(17)13-3-1-2-10-6-9(7-12(10)13)8-20(18,19)14-11-4-5-11/h1-3,9,11,14H,4-8H2 |
InChI Key |
HFIJITGLVIKABR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2CC3=C(C2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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